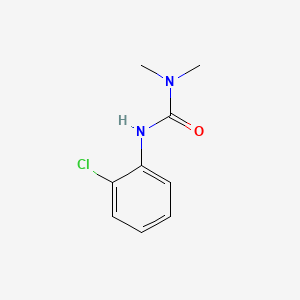

Urea, 3-(o-chlorophenyl)-1,1-dimethyl-

Übersicht

Beschreibung

The compound "Urea, 3-(o-chlorophenyl)-1,1-dimethyl-" is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives and their synthesis, structure, and potential applications, particularly in medicinal chemistry. For instance, urea compounds with chlorophenyl groups have been synthesized and evaluated for their anticancer properties . Additionally, the structural analysis of urea derivatives has been a subject of interest due to their potential hydrogen bonding and interaction patterns .

Synthesis Analysis

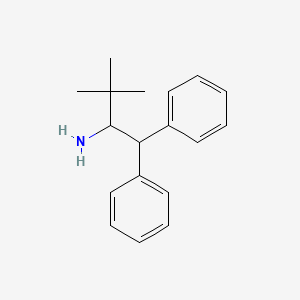

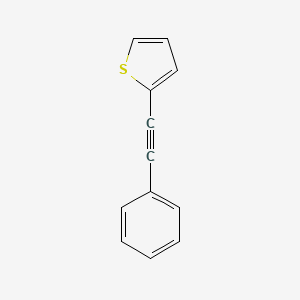

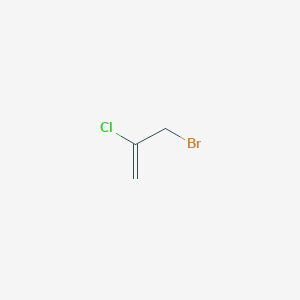

The synthesis of urea derivatives often involves the reaction of isothiocyanates with amines, as demonstrated in the synthesis of 1-(2,3-dichlorophenyl)-3-pivaloylurea . Another approach includes the use of chlorophenyl butyric acid as a starting material for synthesizing N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds . These methods yield compounds with high purity and are confirmed by spectroscopic and elemental analysis.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of hydrogen bonds, which are crucial for the stability of the compounds. For example, 1-(2,3-dichlorophenyl)-3-pivaloylurea forms a six-membered pseudo-ring stabilized by an intramolecular N–H···O=C hydrogen bond . Similarly, 1,3-diphenyl-urea exhibits two N–H···O intermolecular interactions, which are responsible for its crystalline structure .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of hydrogen bonds with oxo-anions when protonated . These interactions are significant in the anion coordination chemistry of urea-based ligands. Moreover, the substitution pattern on the phenyl ring can influence the reactivity and interaction patterns of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The presence of chlorophenyl groups can enhance the cytotoxicity of these compounds against cancer cells . The intermolecular and intramolecular hydrogen bonds contribute to the stability and solubility of these compounds, as well as their crystal packing . The substitution pattern also affects the overall physical properties, such as melting points and solubility .

Wissenschaftliche Forschungsanwendungen

Photodecomposition Studies

Research on urea derivatives such as 3-(p-chlorophenyl)-1,1-dimethyl-urea (monuron) has shown significant interest in understanding their photodecomposition under different light sources. Studies have indicated that these compounds undergo marked changes in their absorption spectra when exposed to ultraviolet light or sunlight, suggesting differences in photodecomposition pathways depending on the light source (Jordan et al., 1964).

Microbial Degradation

The microbial degradation of substituted urea herbicides, including variants like monuron and diuron, has been extensively studied. These studies have shown that different fungi and microbial species have varying levels of tolerance and degradation capabilities towards these herbicides, influencing their persistence and breakdown in the environment (Murray et al., 1969).

Infrared Spectroscopy Analysis

Infrared spectroscopy has been used to analyze substituted urea compounds, providing insights into their chemical structure and hydrogen bonding characteristics. Such analyses contribute to a better understanding of the chemical properties and potential reactivity of these compounds (Kim, 1970).

Epoxy/Dicyandiamide Systems

Urea derivatives have been studied for their accelerating effects on epoxy/dicyandiamide systems, important in industrial applications. These studies explore how different urea derivatives influence the curing reaction kinetics and the overall performance of the epoxy systems (Fei, 2013).

Chloroplast Ultrastructure Effects

Research has also delved into the effects of specific urea derivatives on the chloroplast ultrastructure of plants, showing that compounds like DCMU can induce significant ultrastructural modifications. This line of research contributes to the understanding of how such chemicals influence plant biology at the cellular level (Vecchi, 1980).

Synergistic Effects in Epoxy Resin Curing

Studies have also explored the synergistic effects of urea derivatives like monuron in the curing of epoxy resins, indicating potential industrial applications in enhancing material properties (Son & Weber, 1973).

Safety and Hazards

Wirkmechanismus

Target of Action

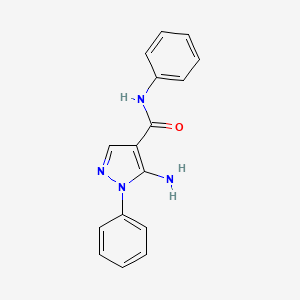

It is known that similar compounds, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Related compounds, like profenofos, act via the inhibition of the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in pests, leading to their extermination.

Biochemical Pathways

It is known that similar compounds, such as furoxan derivatives, have been synthesized as potential fungicides . These compounds may affect the biochemical pathways of fungi, leading to their extermination.

Pharmacokinetics

It is known that similar compounds, such as ketamine, have a bioavailability that varies depending on the route of administration .

Result of Action

It is known that similar compounds, such as a newly synthesized pyrazoline derivative, have shown antifungal activities .

Action Environment

It is known that similar compounds, such as prothioconazole, are used as fungicides in various environments, including cereals .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRZBGHTKKELLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074666 | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

582-44-5 | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)